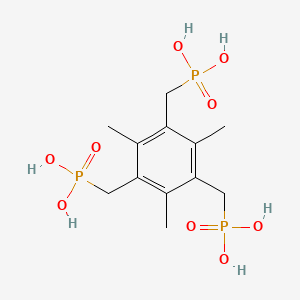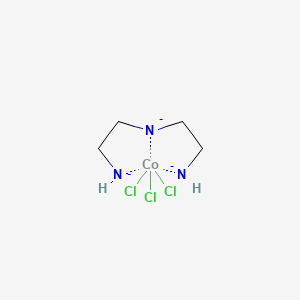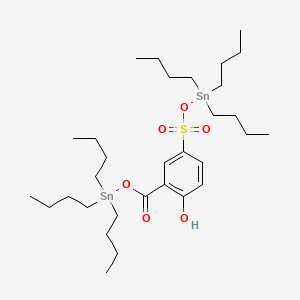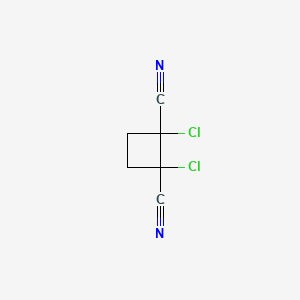
4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) is a complex organic compound with the molecular formula C26H18O4. It is characterized by the presence of two hydroxybenzaldehyde groups connected via a dimethoxyphenylene bis(ethyne) linkage. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxy-1,4-dibromobenzene and 2-hydroxybenzaldehyde.
Sonogashira Coupling: The 2,5-dimethoxy-1,4-dibromobenzene undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide to form the bis(trimethylsilyl)ethyne intermediate.
Deprotection: The trimethylsilyl groups are removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield the bis(ethyne) intermediate.
Aldol Condensation: The bis(ethyne) intermediate is then subjected to an aldol condensation reaction with 2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide to form the final product.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzaldehyde
- 4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))bis(2-hydroxybenzaldehyde)
Uniqueness
4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) is unique due to its bis(ethyne) linkage, which imparts distinct electronic and structural properties compared to similar compounds with ethene linkages. This uniqueness can influence its reactivity, stability, and interactions in various applications.
Eigenschaften
Molekularformel |
C26H18O6 |
|---|---|
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
4-[2-[4-[2-(4-formyl-3-hydroxyphenyl)ethynyl]-2,5-dimethoxyphenyl]ethynyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C26H18O6/c1-31-25-13-20(8-4-18-6-10-22(16-28)24(30)12-18)26(32-2)14-19(25)7-3-17-5-9-21(15-27)23(29)11-17/h5-6,9-16,29-30H,1-2H3 |
InChI-Schlüssel |
HVNVXVVESSAVFJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C#CC2=CC(=C(C=C2)C=O)O)OC)C#CC3=CC(=C(C=C3)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{6-[(1-Methylpiperidin-4-Yl)oxy]-1h-Benzimidazol-1-Yl}-3-{(1r)-1-[2-(Trifluoromethyl)phenyl]ethoxy}thiophene-2-Carboxamide](/img/structure/B13733128.png)


![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)










